(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20N6OS2 and its molecular weight is 436.55. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
- Histamine H3 Receptor Antagonists : A study discussed the synthesis and screening of small molecules with heterocyclic cores for their in vitro affinity at the human histamine H3 receptor (hH3R). Compounds with hetero-aromatic linkers, including thiazole and pyrrole, were found to have significant affinity, highlighting the potential therapeutic applications of heterocyclic compounds in designing selective antagonists that can cross the blood-brain barrier (Swanson et al., 2009).
Antimicrobial and Antibacterial Research
- Novel Thiazolyl Pyrazole and Benzoxazole Synthesis : Research on synthesizing new thiazolyl pyrazole and benzoxazole compounds has been conducted, characterized by spectral and analytical data. These compounds were evaluated for their antibacterial activities, underscoring the significance of heterocyclic compounds in developing new antimicrobial agents (Landage et al., 2019).
Molecular Docking and Drug Design
- DFT and Docking Studies : Density functional theory (DFT) and docking studies of novel compounds, including thiazol-5-yl and thiophene-2-yl methanone derivatives, were performed. These studies aimed to understand the antibacterial activity of such compounds, offering insights into their potential pharmaceutical applications (Shahana & Yardily, 2020).
Insecticidal Activity
- Piperidine Thiazole Compounds : The design and synthesis of new piperidine thiazole compounds have been reported, with preliminary bioassays indicating certain insecticidal activities against the armyworm. This research highlights the application of heterocyclic compounds in developing new insecticides (Ding et al., 2019).
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS2/c1-15-19(30-21(22-15)27-8-2-3-9-27)20(28)26-12-10-25(11-13-26)18-7-6-16(23-24-18)17-5-4-14-29-17/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPINNANMJHPBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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